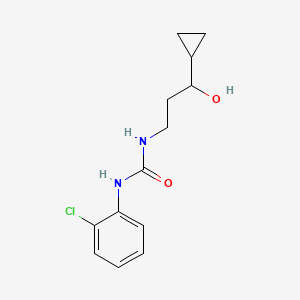
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea involves the reaction of 2-chloroaniline with cyclopropyl isocyanate followed by the addition of 3-chloro-1,2-propanediol. The resulting intermediate is then treated with urea to yield the final product.
Starting Materials
2-chloroaniline, cyclopropyl isocyanate, 3-chloro-1,2-propanediol, urea
Reaction
Step 1: 2-chloroaniline is reacted with cyclopropyl isocyanate in the presence of a suitable solvent and a catalyst to yield the intermediate 1-(2-chlorophenyl)-3-cyclopropylurea., Step 2: To the above intermediate, 3-chloro-1,2-propanediol is added and the reaction mixture is heated to reflux for several hours. This results in the formation of the intermediate 1-(2-chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea., Step 3: The above intermediate is then treated with urea in the presence of a suitable solvent and a catalyst to yield the final product, 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth and inflammation.
生化和生理效应
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the expression of inflammatory cytokines and inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
The advantages of using 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea in lab experiments include its high purity and good yields of synthesis. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea. These include investigating its potential therapeutic applications in other diseases, understanding its mechanism of action, and optimizing its synthesis for better yields and purity. Additionally, further studies are needed to determine its safety and potential side effects in humans.
In conclusion, 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis methods have yielded high purity and good yields, and it has been investigated for its effects on cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and investigate its potential therapeutic applications in other diseases.
科学研究应用
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been investigated for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In preclinical studies, it has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-3-1-2-4-11(10)16-13(18)15-8-7-12(17)9-5-6-9/h1-4,9,12,17H,5-8H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJNBTZUXAUVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B2884593.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)
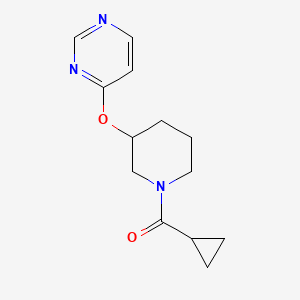
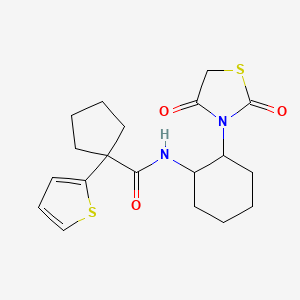
![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)
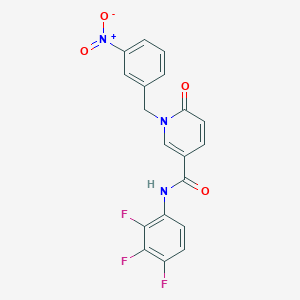
![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)

![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)
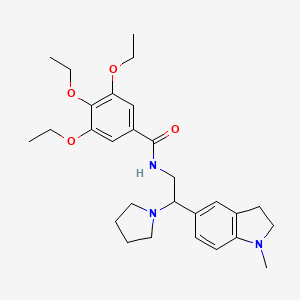
amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)
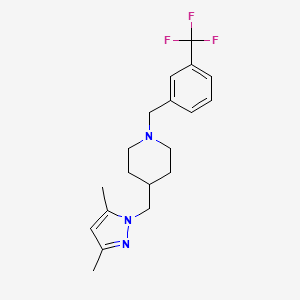
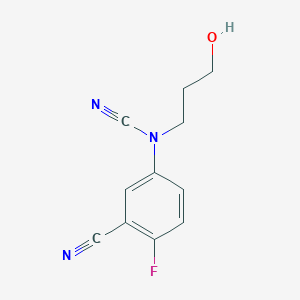
![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)